molecular formula C19H17F2N3O2 B11513177 2,6-difluoro-N-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzamide

2,6-difluoro-N-{[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}benzamide

Cat. No.: B11513177
M. Wt: 357.4 g/mol
InChI Key: CMTYLRGJKCWCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-DIFLUOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DIFLUOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 2,6-difluorobenzoic acid, is converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.

    Urea Formation: The acid chloride is then reacted with an appropriate amine, such as 2-(2-methyl-1H-indol-3-yl)ethylamine, under basic conditions to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DIFLUOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced urea derivatives.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-DIFLUOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Difluorobenzoyl)-3-phenylurea: Similar structure but with a phenyl group instead of the indole moiety.

    1-(2,6-Difluorobenzoyl)-3-(2-ethylphenyl)urea: Similar structure with an ethyl-substituted phenyl group.

Uniqueness

1-(2,6-DIFLUOROBENZOYL)-3-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]UREA is unique due to the presence of the indole moiety, which imparts distinct biological activities and chemical reactivity compared to other urea derivatives.

Properties

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

2,6-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethylcarbamoyl]benzamide

InChI

InChI=1S/C19H17F2N3O2/c1-11-12(13-5-2-3-8-16(13)23-11)9-10-22-19(26)24-18(25)17-14(20)6-4-7-15(17)21/h2-8,23H,9-10H2,1H3,(H2,22,24,25,26)

InChI Key

CMTYLRGJKCWCTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)NC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.